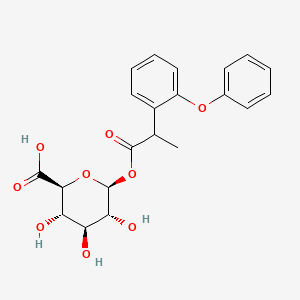

Fenoprofen acyl-beta-D-glucuronide

Description

BenchChem offers high-quality Fenoprofen acyl-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenoprofen acyl-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(2-phenoxyphenyl)propanoyloxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-11(13-9-5-6-10-14(13)28-12-7-3-2-4-8-12)20(27)30-21-17(24)15(22)16(23)18(29-21)19(25)26/h2-11,15-18,21-24H,1H3,(H,25,26)/t11?,15-,16-,17+,18-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSPEHIWFXFVNC-RVLIQFCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1OC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and reactivity of fenoprofen acyl-beta-D-glucuronide

Chemical Structure and Reactivity of Fenoprofen Acyl- -D-Glucuronide

Technical Guide & Whitepaper

Executive Summary

Fenoprofen acyl-

Chemical Structure & Stereochemistry[1]

The Conjugate Structure

Fenoprofen is a 2-arylpropionic acid derivative.[1] The metabolite is formed by the esterification of the carboxylic acid moiety of fenoprofen to the anomeric hydroxyl group (C1) of glucuronic acid.

-

Linkage:

-glycosidic ester bond (1-O-acyl).[2] -

Aglycone: 2-(3-phenoxyphenyl)propanoic acid (Fenoprofen).

-

Sugar Moiety: D-Glucuronic acid.

Stereochemical Complexity

Fenoprofen possesses a chiral center at the

-

-Fenoprofen-

-

-Fenoprofen-

Critical Insight: The glycosidic bond is fixed in the

-configuration, but the aglycone retains its chirality. This results in diastereomers with distinct physicochemical properties and degradation kinetics.

Biosynthesis and Metabolic Pathway

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and kidney.[3]

-

Primary Isoforms: UGT1A9 and UGT2B7 are the dominant enzymes responsible for the glucuronidation of profen NSAIDs, including fenoprofen.

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).

Visualization: Metabolic Pathway & Chiral Inversion

Figure 1: Metabolic pathway of fenoprofen showing chiral inversion and stereoselective glucuronidation leading to reactive metabolites.

Reactivity Profile: The Core Mechanism

The safety concern surrounding fenoprofen AG stems from its electrophilic nature. It is not an inert excretion product but a "soft" alkylating agent.

Intramolecular Acyl Migration

Under physiological conditions (pH 7.4, 37°C), the fenoprofen moiety migrates from the C1 position to the C2, C3, and C4 hydroxyl groups of the glucuronic acid ring.

-

Mechanism: Base-catalyzed nucleophilic attack by the adjacent hydroxyl group on the ester carbonyl, forming a cyclic ortho-acid ester intermediate.

-

Sequence:

. -

Consequence: The migrated isomers (2-, 3-, 4-O-acyl) are resistant to

-glucuronidase hydrolysis but contain a free aldehyde group (at C1) capable of reacting with protein amino groups via Schiff base formation.

Hydrolysis

Competing with migration is hydrolysis, where the ester bond is cleaved by water or esterases, releasing the parent drug.

-

Albumin Effect: Human Serum Albumin (HSA) possesses non-specific esterase activity that accelerates the hydrolysis of fenoprofen AG back to fenoprofen.

Covalent Binding Mechanisms

Fenoprofen AG binds to proteins (e.g., HSA, liver proteins) via two distinct mechanisms:

-

Transacylation: Direct nucleophilic attack by a protein lysine (

-NH2) or cysteine (-SH) on the acyl glucuronide ester carbonyl. This acylates the protein. -

Glycation: Following acyl migration, the open-chain aldehyde form of the glucuronic acid reacts with protein amines to form a Schiff base, which can undergo Amadori rearrangement.

Visualization: Acyl Migration Mechanism

Figure 2: Mechanism of intramolecular acyl migration and subsequent protein adduct formation.

Quantitative Data Summary

The following kinetic parameters are representative of propionic acid NSAID acyl glucuronides in phosphate buffer (pH 7.4, 37°C).

| Parameter | (R)-Fenoprofen AG | (S)-Fenoprofen AG | Interpretation |

| Degradation | ~1.5 - 2.5 hours | ~3.0 - 4.5 hours | |

| Primary Degradation Route | Acyl Migration | Acyl Migration | Migration > Hydrolysis in buffer. |

| Protein Binding (HSA) | High | High | Both isomers bind, but |

| Stability at pH < 4.0 | High | High | Stable for storage/analysis.[2] |

Experimental Protocols

Protocol: Enzymatic Synthesis of Fenoprofen AG

Rationale: Chemical synthesis is arduous due to the need for selective protection. Enzymatic synthesis using liver microsomes is the gold standard for generating authentic standards.

Reagents:

-

Human or Rat Liver Microsomes (HLM/RLM) or Recombinant UGT1A9/2B7.

-

Fenoprofen (Sodium salt).

-

UDPGA (Cofactor).[2]

-

Alamethicin (Pore-forming peptide to activate microsomes).

-

Magnesium Chloride (

).

Workflow:

-

Activation: Incubate microsomes (1 mg protein/mL) with alamethicin (50 µg/mg protein) on ice for 15 min.

-

Incubation Mix: Prepare 100 mM Tris-HCl or Phosphate buffer (pH 7.4). Add

(10 mM) and Fenoprofen (500 µM). -

Start: Initiate reaction with UDPGA (5 mM final).

-

Incubation: Shake at 37°C for 2–4 hours.

-

Quench: Stop reaction with ice-cold acetonitrile containing 1% acetic acid .

-

Note: Acid is critical to prevent acyl migration during processing.

-

-

Purification: Centrifuge (10,000 x g, 10 min). Inject supernatant onto Semi-Prep HPLC.

Protocol: In Vitro Stability & Reactivity Assay

Rationale: To determine the degradation half-life (

-

Preparation: Dissolve purified Fenoprofen AG in DMSO (stock).

-

Reaction: Spike stock into 100 mM Phosphate Buffer (pH 7.4) at 37°C (Final conc: 10–50 µM).

-

Sampling: At

min, remove 100 µL aliquots. -

Stabilization: Immediately add 100 µL of 5% formic acid in acetonitrile .

-

Self-Validation: The pH of the quenched sample must be < 4.0 to freeze the isomer distribution.

-

-

Analysis: Analyze via LC-MS/MS. Monitor the parent AG peak area decay.

-

Calculation: Plot

vs. time. Slope =

-

Visualization: Experimental Workflow

Figure 3: Decision tree for synthesizing and characterizing Fenoprofen AG.

References

-

Stereoselective degradation of the fenoprofen acyl glucuronide enantiomers. Source: Drug Metabolism and Disposition (1991). Context: Establishes that the (R)-glucuronide degrades faster than the (S)-glucuronide.

-

Contemporary Medicinal Chemistry of Glucuronides. Source: Royal Society of Chemistry / Stachulski et al. (2014).[2] Context: Comprehensive review of acyl glucuronide synthesis, stability, and reactivity mechanisms.

-

Kinetics of intramolecular acyl migration of 1beta-O-acyl glucuronides of (R)- and (S)-2-phenylpropionic acids. Source: Pharmaceutical Research (2001). Context: Detailed kinetic modeling of the migration vs. hydrolysis pathways for profen glucuronides.

-

Reactivity of Acyl Glucuronides with Proteins. Source: Chemical Research in Toxicology (Benet et al.). Context: Foundational work linking acyl glucuronide half-life to covalent binding and potential toxicity.

Technical Guide: Dynamics of Acyl Migration in Fenoprofen Glucuronide Metabolites

Part 1: The Instability Paradox

In drug development, glucuronidation is classically viewed as a detoxification pathway facilitating renal excretion. However, for carboxylic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) like fenoprofen, this pathway creates a chemically reactive intermediate: the 1-O-acyl glucuronide (AG) .

Unlike ether glucuronides (formed from phenols), acyl glucuronides contain an ester linkage at the anomeric C1 position that is highly susceptible to nucleophilic attack. This results in acyl migration —a pH-dependent intramolecular rearrangement—leading to positional isomers that bind covalently to plasma proteins.

For fenoprofen, a chiral 2-arylpropionic acid, this presents a dual challenge:

-

Analytical Error: Isomers co-elute or cause peak broadening in LC-MS, leading to quantification errors.

-

Toxicological Risk: The covalent modification of host proteins (haptenization) is a proposed mechanism for idiosyncratic drug-induced liver injury (DILI).

This guide provides the mechanistic grounding and experimental protocols required to accurately study and quantify these labile metabolites.

Part 2: Mechanistic Deep Dive

The Chemistry of Migration

The instability of fenoprofen glucuronide stems from the electrophilic carbonyl carbon of the ester linkage. Under physiological pH (7.[1]4) and temperature (37°C), the adjacent hydroxyl group at the C2 position of the glucuronic acid ring acts as a nucleophile.

This triggers a cascade:

-

Migration: The fenoprofen moiety migrates from C1

C2 -

Equilibrium: This creates a mixture of

anomers and positional isomers. -

Ring Opening: The aldehyde form of the glucuronic acid (open ring) can react with protein amine groups to form Schiff bases.

Stereoselective Kinetics: The "R" Factor

Fenoprofen is administered as a racemate, but its metabolism is highly stereoselective.

-

Chiral Inversion: In vivo, the inactive

-fenoprofen is unidirectionally inverted to the active -

Glucuronidation: Both enantiomers are glucuronidated by UGTs (primarily UGT1A9 and UGT2B7 ).[3]

-

Reactivity Differential: Crucially,

-fenoprofen glucuronide degrades significantly faster than the

Critical Insight: Although

-fenoprofen is the pharmacologically active species, the-glucuronide (often considered a metabolic "waste" product before inversion) poses a higher risk for covalent binding due to its kinetic instability.

Visualization of the Migration Pathway

Figure 1: The cascade of fenoprofen acyl glucuronide migration.[1][4] Note that while direct transacylation occurs at C1, the migration isomers (C2-C4) facilitate glycation via ring-opening.

Part 3: Toxicological Implications

The reactivity of fenoprofen acyl glucuronides leads to irreversible binding with human serum albumin (HSA).

Binding Mechanisms[6][7]

-

Nucleophilic Displacement (Transacylation): The protein nucleophile (e.g., Lysine-

-NH2) attacks the ester carbonyl of the 1-O-AG, displacing glucuronic acid and acylating the protein with the fenoprofen moiety. -

Schiff Base Formation (Glycation): Following migration to the 2, 3, or 4-position, the glucuronic acid ring opens to an aldehyde. This aldehyde condenses with protein amines to form an imine (Schiff base), which can undergo Amadori rearrangement to stable ketoamines.

Key Targets: Mass spectrometry studies have identified specific albumin residues targeted by NSAID glucuronides, including Lys-195, Lys-199, and Lys-525 .[5]

Part 4: Experimental Protocols (Self-Validating Systems)

To study these metabolites, you must arrest the migration process immediately upon sample collection. Standard plasma processing will result in massive degradation and isomer formation.

Stabilization Workflow

The half-life of fenoprofen glucuronides in plasma at physiological pH is less than 2-4 hours. At pH 3.0, stability extends to weeks/months.

Protocol: Acidic Stabilization[6][7]

-

Preparation: Pre-fill collection tubes with 85% Phosphoric Acid (H3PO4) or 1M Citric Acid .

-

Ratio: 20 µL acid per 1 mL plasma.

-

Target pH: 3.0 – 4.0.

-

-

Collection: Draw blood and immediately centrifuge at 4°C (refrigerated centrifuge is mandatory).

-

Separation: Transfer plasma immediately into the acidic tubes.

-

Mixing: Vortex gently (avoid frothing) to ensure acidification.

-

Storage: Snap freeze on dry ice; store at -80°C.

LC-MS/MS Quantification

When analyzing, you must decide whether to separate the isomers or collapse them.

-

To Quantify Total Glucuronide: Use a high-pH mobile phase or a long gradient to separate isomers, then sum the peak areas. Note: High pH during the run can induce on-column migration.

-

Recommended Method: Use an acidic mobile phase (0.1% Formic Acid) to maintain stability during the run.

Visualization: Sample Prep Workflow

Figure 2: Critical decision points in the stabilization of fenoprofen glucuronides. Failure to acidify immediately renders quantitative data invalid.

Part 5: Data Summary

The following table summarizes the stability profile of fenoprofen glucuronides (and structurally similar 2-arylpropionates) under varying conditions.

| Parameter | Condition | Stability Outcome | Mechanism |

| pH Effect | pH 7.4 (Plasma) | Rapid acyl migration & hydrolysis | |

| pH 3.0 (Acidified) | Stable (> 30 days at -20°C) | Protonation of hydroxyl inhibits nucleophilic attack | |

| Stereochemistry | High Instability | Faster migration rate; higher protein adduct formation | |

| Moderate Instability | Slower migration; pharmacologically active parent | ||

| Temperature | 37°C | Rapid Degradation | Thermal energy drives rearrangement |

| 4°C | Slowed Degradation | Essential for processing time window |

References

-

Benet, L. Z., et al. (1993). Acyl glucuronides: biological consequences of chemical reactivity.[8][9][10] Annual Review of Pharmacology and Toxicology.

-

Castillo, M., & Smith, P. C. (1995). Stereoselective binding of fenoprofen enantiomers and fenoprofen glucuronide diastereomers to human serum albumin.[1][11] Drug Metabolism and Disposition.[2][8][9][12]

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews.

-

Iwakawa, S., et al. (2000). Stereoselective internal acyl migration of 1beta-O-acyl glucuronides of enantiomeric 2-phenylpropionic acids.[4] Drug Metabolism and Disposition.[2][8][9][12]

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring.

Sources

- 1. Stereoselective degradation of the fenoprofen acyl glucuronide enantiomers and irreversible binding to plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral inversion of fenoprofen in horses and dogs: an in vivo-in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase [mdpi.com]

- 4. Stereoselective internal acyl migration of 1beta-O-acyl glucuronides of enantiomeric 2-phenylpropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. ClinPGx [clinpgx.org]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Stereoselective reversible binding properties of the glucuronide conjugates of fenoprofen enantiomers to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro study of fenoprofen chiral inversion in rat: comparison of brain versus liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Glucuronidation of Fenoprofen Enantiomers

Executive Summary

This guide provides a technical deep-dive into the stereoselective metabolism of fenoprofen, a chiral non-steroidal anti-inflammatory drug (NSAID). While fenoprofen is administered as a racemate, its pharmacokinetics are dominated by a unidirectional chiral inversion (

The Core Paradox: Although the

The Chiral Landscape: Inversion vs. Conjugation

Fenoprofen exists as two enantiomers:

The Unidirectional Inversion

Unlike many chiral drugs that racemize, fenoprofen undergoes a unidirectional inversion from the inactive

-

Mechanism: The

-enantiomer is activated to an acyl-CoA thioester by acyl-CoA synthetase. A racemase (epimerase) converts -

Site: Primarily hepatic, with contributions from the gastrointestinal tract.

-

Consequence: Administration of racemic fenoprofen results in plasma concentrations highly enriched with the

-enantiomer.

Glucuronidation as the Terminal Step

Both

-

Reaction: Fenoprofen + UDP-Glucuronic Acid (UDPGA)

Fenoprofen-Acyl-Glucuronide + UDP. -

Futile Cycling:

-fenoprofen can be glucuronidated directly. However,

Enzymology: The UGT Machinery

Identifying the specific UGT isoforms is essential for predicting drug-drug interactions (DDIs). Based on structural homology with other profens (ibuprofen, flurbiprofen) and specific inhibition studies, the primary catalysts are:

| Enzyme | Role in Fenoprofen Metabolism | Stereoselectivity Notes |

| UGT2B7 | Primary Catalyst | High capacity for both enantiomers. Often favors |

| UGT1A9 | Secondary Catalyst | Contributes to hepatic clearance. Highly polymorphic, potential source of inter-subject variability. |

| UGT1A3 | Minor/Variable | Involved in the glucuronidation of some carboxylic acids but less dominant for fenoprofen. |

Technical Insight: UGT2B7 is often the "workhorse" for NSAID carboxyl groups. In vitro systems lacking UGT2B7 (e.g., specific recombinant panels) may underestimate total clearance.

The Reactivity Conundrum: Acyl Glucuronide Toxicity

Acyl glucuronides are not inert. They are electrophilic species capable of modifying proteins. Fenoprofen presents a distinct stereoselective toxicity profile.

Mechanism of Covalent Binding

Acyl glucuronides undergo acyl migration , where the drug moiety moves from the 1-position of the glucuronic acid ring to the 2-, 3-, and 4-positions. These isomers are reactive aldehydes that form Schiff bases with protein lysine residues (glycation) or undergo nucleophilic displacement (transacylation).

Stereoselective Reactivity Data

Research indicates a divergence between stability and abundance:

-

Lability: The

-fenoprofen acyl glucuronide is chemically less stable (more labile) than the -

Covalent Binding: In vitro incubations with Human Serum Albumin (HSA) show that the

-glucuronide forms more covalent adducts (approx. 1.22%) compared to the -

Clinical Reality: Despite the higher intrinsic reactivity of the

-glucuronide, the in vivo burden is dominated by the

Experimental Workflows

Workflow A: Microsomal Incubation (Kinetics Determination)

To determine

Protocol:

-

Preparation: Thaw HLM on ice.

-

Activation: Pre-incubate HLM with Alamethicin (50 µg/mg protein) for 15 min on ice. Why? UGTs are luminal enzymes; alamethicin forms pores in the ER membrane, allowing UDPGA entry without disrupting enzyme structure (unlike detergents).

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM

. -

Substrate: Racemic Fenoprofen (range 10–1000 µM).

-

Enzyme: Activated HLM (0.5 mg/mL final).

-

-

Initiation: Add UDPGA (final conc. 5 mM).

-

Incubation: 37°C for 30–60 min (ensure linear range).

-

Termination: Add ice-cold Acetonitrile (containing Internal Standard, e.g.,

-Fenoprofen). -

Processing: Centrifuge (10,000 x g, 10 min), collect supernatant for LC-MS.

Workflow B: Chiral LC-MS/MS Analysis

Separation of enantiomers and their glucuronides is non-trivial. Direct analysis of glucuronides is preferred over hydrolysis methods to prevent artifactual cleavage.

Chromatographic Conditions:

-

Column: Chiralpak AD-RH or Chiralcel OJ-3R (Reverse Phase Chiral).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.

-

-

Elution: Isocratic or shallow gradient (high organic content often required for chiral resolution).

-

Detection: MS/MS in Negative Mode (ESI-).

-

Precursor:

417 (Glucuronide). -

Product:

241 (Fenoprofen aglycone),

-

Visualizing the Metabolic Pathway

The following diagram illustrates the interplay between the chiral inversion cycle and the terminal glucuronidation steps.

Caption: Figure 1. Metabolic pathway of Fenoprofen showing the chiral inversion of R to S and the parallel glucuronidation pathways. Note the higher reactivity potential of the R-glucuronide.[3]

Data Interpretation & Calculations

When analyzing data from the workflows above, calculate the Intrinsic Clearance (

Interpretation Guide:

-

If

: The enzyme has no stereoselectivity. -

If

: The system favors elimination of the active enantiomer (common in UGT2B7 substrates). -

In Vivo Correlation: Remember that in vitro data must be scaled. For fenoprofen, even if

is high, the rapid inversion

References

-

Stereoselective degradation of the fenoprofen acyl glucuronide enantiomers and irreversible binding to plasma protein.

-

Stereoselective reversible binding properties of the glucuronide conjugates of fenoprofen enantiomers to human serum albumin.

- Source: Drug Metabolism and Disposition (1994).

-

URL:[Link]

- Relevance: Confirms stereoselective affinity of glucuronides to HSA, impacting their free fraction and clearance.

-

Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase.

-

In vitro study of fenoprofen chiral inversion in r

-

Characterizing the effect of UDP-glucuronosyltransferase (UGT)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective degradation of the fenoprofen acyl glucuronide enantiomers and irreversible binding to plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective reversible binding properties of the glucuronide conjugates of fenoprofen enantiomers to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predominant contribution of UDP-glucuronosyltransferase 2B7 in the glucuronidation of racemic flurbiprofen in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro study of fenoprofen chiral inversion in rat: comparison of brain versus liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing the effect of UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A9 genetic polymorphisms on enantioselective glucuronidation of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Half-life and stability of fenoprofen acyl glucuronide in plasma

Topic: Half-life and Stability of Fenoprofen Acyl Glucuronide in Plasma Audience: Researchers, Bioanalytical Scientists, and DMPK Specialists

Executive Summary

Fenoprofen acyl glucuronide (FEN-AG) represents a critical "blind spot" in the pharmacokinetic profiling of fenoprofen. Unlike stable ether glucuronides, FEN-AG is a chemically reactive

Failure to stabilize FEN-AG immediately upon blood collection leads to a dual analytical error:

-

Underestimation of the circulating metabolite burden.

-

Overestimation of the parent fenoprofen concentration (ex vivo hydrolysis).

This guide details the kinetic parameters of FEN-AG, distinguishing between its stereoisomers, and provides a self-validating protocol for its preservation in biological matrices.

Part 1: The Mechanistic Basis of Instability

The instability of FEN-AG is driven by the susceptibility of its ester linkage to nucleophilic attack. This results in a bifurcation of metabolic fate, which dictates both toxicity risks and bioanalytical challenges.

The Degradation Pathways

In plasma, FEN-AG is not inert. It degrades via:

-

Hydrolysis (The Futile Cycle): Esterases and albumin catalyze the cleavage of the glucuronic acid moiety, regenerating the parent fenoprofen. In vivo, this creates a "futile cycle" where the drug is glucuronidated, excreted into bile/plasma, hydrolyzed, and reabsorbed.

-

Intramolecular Acyl Migration (IAM): Under physiological pH, the fenoprofen moiety migrates from the C-1 position of the glucuronic acid ring to the C-2, C-3, and C-4 positions. These isomers are resistant to

-glucuronidase hydrolysis but contain an open aldehyde chain capable of condensing with protein lysine residues (Schiff base formation), leading to immune-mediated toxicity.

Pathway Visualization

Figure 1: The dual degradation pathways of Fenoprofen Acyl Glucuronide. Path A causes bioanalytical error; Path B drives toxicity.

Part 2: Kinetic Profile & Half-Life Data

The stability of FEN-AG is highly stereoselective. Fenoprofen is administered as a racemate, but undergoes chiral inversion from (R) to (S) in vivo.[1][2][3] However, both enantiomers are glucuronidated.

Comparative Half-Life ( ) Data

The following data synthesizes findings from physiological buffer and human plasma incubations (pH 7.4, 37°C). Note that the (R)-enantiomer is significantly less stable than the (S)-enantiomer.[4]

| Matrix | Analyte | Dominant Mechanism | |

| Phosphate Buffer | (R)-Fenoprofen-AG | 1.8 ± 0.2 | Acyl Migration |

| Phosphate Buffer | (S)-Fenoprofen-AG | 3.3 ± 0.4 | Acyl Migration |

| Human Plasma | (R)-Fenoprofen-AG | < 1.0 | Hydrolysis + Migration |

| Human Plasma | (S)-Fenoprofen-AG | ~ 1.5 | Hydrolysis + Migration |

| Acidified Plasma | Racemic AG | > 48.0 | Stable |

Critical Insight: In human plasma, the presence of Human Serum Albumin (HSA) accelerates degradation. HSA acts as a pseudo-esterase, catalyzing hydrolysis, while also providing nucleophilic sites that drive the covalent binding of the migration isomers.

Stereochemical Implications

-

(R)-FEN-AG: Degrades nearly twice as fast as the (S)-form.

-

Clinical Impact: Because (R)-fenoprofen inverts to (S)-fenoprofen in vivo, the (S)-glucuronide is the predominant circulating metabolite. However, the rapid degradation of any formed (R)-glucuronide contributes disproportionately to the "hidden" parent drug levels if samples are not stabilized.

Part 3: Self-Validating Stabilization Protocol

To accurately quantify fenoprofen and its glucuronide, you must arrest both chemical instability (pH-driven migration) and enzymatic instability (esterase-driven hydrolysis).

The Acidification Workflow

The only reliable method to stabilize acyl glucuronides is immediate acidification to pH < 4.0.

Figure 2: Critical path for preserving Fenoprofen Acyl Glucuronide in clinical samples.

Step-by-Step Protocol

Materials:

-

2M Citrate Buffer (pH 3.0) or 0.5M Phosphoric Acid.

-

Pre-chilled K2EDTA vacutainers.

-

pH strips (range 0-6).

Procedure:

-

Collection: Draw blood into pre-chilled tubes. Invert gently.

-

Chill: Immediately place tubes in wet ice. Do not allow to sit at room temperature for >2 minutes.

-

Separation: Centrifuge at 4°C (2000 x g for 10 minutes).

-

Stabilization (The Critical Step):

-

Transfer plasma to a cryovial.

-

Add 10% v/v of the acidic buffer (e.g., 100

L buffer to 900 -

Why? This lowers the plasma pH to ~3.5-4.0. At this pH, the ester bond is stable, and esterase activity is quenched.

-

-

Validation (Self-Check): Spot 5

L of the acidified plasma on a pH strip. It must read between 3.0 and 4.0. If pH > 4.0, migration will continue slowly. If pH < 2.0, acid-catalyzed hydrolysis may occur. -

Storage: Freeze immediately at -80°C.

Analytical Monitoring (QC)

To validate sample integrity during LC-MS/MS analysis:

-

Monitor the Isomers: In your chromatogram, the 1-

-O-acyl glucuronide elutes first. If you see significant peaks for 2/3/4-isomers (often eluting as a broad hump after the main peak), sample handling was compromised. -

Parent/Metabolite Ratio: If the Parent/AG ratio in your samples is significantly higher than literature values (approx 0.1 - 0.5 depending on time point), suspect ex vivo hydrolysis.

References

-

Volland, C., Sun, H., & Benet, L. Z. (1991). Stereoselective degradation of the fenoprofen acyl glucuronide enantiomers and irreversible binding to plasma protein. Drug Metabolism and Disposition, 19(6), 1080-1086.[2]

-

Source:

-

-

Castillo, M., & Smith, P. C. (1995). Enzyme-mediated hydrolysis of the acyl glucuronide of fenoprofen. Drug Metabolism and Disposition, 23(5), 566-572.

-

Source:

-

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews, 24(1), 5-48.

-

Source:

-

-

European Bioanalysis Forum (EBF).

-

Source:[5]

-

Sources

- 1. Stereoselective pharmacokinetics of ketoprofen and ketoprofen glucuronide in end-stage renal disease: evidence for a ‘futile cycle’ of elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective degradation of the fenoprofen acyl glucuronide enantiomers and irreversible binding to plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-b-f.eu [e-b-f.eu]

Role of fenoprofen acyl-beta-D-glucuronide in idiosyncratic drug toxicity

The Role of Fenoprofen Acyl-

Executive Summary

Fenoprofen, a propionic acid-derived non-steroidal anti-inflammatory drug (NSAID), is associated with rare but severe idiosyncratic drug toxicity (IDT), primarily manifesting as hepatotoxicity and nephrotoxicity. While the parent drug inhibits cyclooxygenase (COX) enzymes, its metabolic activation into fenoprofen acyl-

Unlike stable ether glucuronides, Fen-AG is a chemically reactive electrophile. It possesses the intrinsic ability to undergo acyl migration and covalently modify endogenous proteins (haptenization). This guide provides a comprehensive technical analysis of the Fen-AG mechanism, detailing its stereoselective kinetics, the immunological consequences of protein adduction, and validated experimental protocols for its synthesis and quantification.

Mechanistic Foundations: The Reactivity of Fen-AG

The toxicity of fenoprofen is driven by the instability of its Phase II metabolite. Upon glucuronidation by UGT enzymes (primarily UGT1A9 and UGT2B7), the carboxyl group of fenoprofen is linked to the anomeric hydroxyl of glucuronic acid, forming a 1-O-acyl-glucuronide.

Chemical Instability and Acyl Migration

The 1-O-acyl-glucuronide is susceptible to nucleophilic attack. Under physiological conditions (pH 7.4, 37°C), it undergoes two primary non-enzymatic degradation pathways:

-

Hydrolysis: Releasing the parent drug and glucuronic acid.

-

Acyl Migration: The drug moiety migrates from the C-1 position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid ring.

This migration is critical because the migration isomers (2-, 3-, and 4-O-acyl glucuronides) are essentially aldehydes in equilibrium with their open-chain forms, making them highly reactive toward protein nucleophiles (lysine residues).

Mechanisms of Covalent Binding

Fen-AG binds to proteins (e.g., Human Serum Albumin - HSA) via two distinct mechanisms:

-

Transacylation (Direct): The nucleophilic amino group of a protein lysine attacks the carbonyl carbon of the 1-O-acyl glucuronide, displacing the glucuronic acid moiety. This results in the fenoprofen-protein adduct.

-

Glycation (Indirect): Following acyl migration, the open-chain aldehyde form of the glucuronide reacts with a protein amine to form a Schiff base. This results in a fenoprofen-glucuronide-protein adduct, which can undergo Amadori rearrangement to form stable advanced glycation end-products.

Figure 1: The metabolic activation and degradation pathways of Fenoprofen, leading to distinct protein adducts.

Stereoselectivity: The R vs. S Paradox

Fenoprofen is a chiral drug, typically administered as a racemate.[1] However, its metabolism and subsequent toxicity are highly stereoselective.

-

Chiral Inversion: In vivo, the inactive (R)-fenoprofen is extensively inverted to the active (S)-fenoprofen.[2]

-

Glucuronidation: Both enantiomers are glucuronidated, but they exhibit different kinetic stabilities.

-

Reactivity: Research indicates that (R)-Fen-AG is chemically less stable and more reactive toward proteins in vitro than (S)-Fen-AG. However, due to the rapid chiral inversion and accumulation of the S-enantiomer in plasma, the (S)-Fen-AG adducts may predominate in vivo.

Key Insight for Researchers: When designing assays, you must separate enantiomers. Using racemic fenoprofen glucuronide in stability assays will yield an average rate constant that masks the specific reactivity of the R-isomer.

| Parameter | (R)-Fenoprofen AG | (S)-Fenoprofen AG |

| In Vitro Stability (pH 7.4) | Lower (More Reactive) | Higher (More Stable) |

| Covalent Binding Rate | High | Moderate |

| Plasma Abundance (In Vivo) | Low (due to inversion) | High |

| Primary Toxicity Driver | Potential acute reactivity | Chronic accumulation |

Immunological Consequences

The formation of Fen-AG protein adducts provides the molecular basis for the Hapten Hypothesis .

-

Haptenization: Fen-AG modifies self-proteins (e.g., albumin, liver proteins).

-

Antigen Processing: These modified proteins are taken up by Antigen Presenting Cells (APCs).

-

T-Cell Activation: The adduct peptides are presented via MHC molecules. Since the immune system recognizes the "drug-modified" peptide as foreign (non-self), it triggers a T-cell mediated immune response, leading to cytotoxicity and organ damage.

Experimental Workflows

Protocol A: Biosynthesis of Fenoprofen Acyl-Glucuronide

Rationale: Chemical synthesis (e.g., Mitsunobu reaction) is complex and low-yield for specific enantiomers. Enzymatic biosynthesis using liver microsomes is the industry standard for generating biologically relevant metabolites.

Materials:

-

Rat or Human Liver Microsomes (RLM/HLM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Alamethicin (pore-forming peptide to activate microsomes)

-

Fenoprofen (R, S, or Racemic)

Workflow:

-

Activation: Incubate microsomes (1 mg protein/mL) with alamethicin (50 µg/mg protein) on ice for 15 mins.

-

Reaction Mix: Prepare a mixture in 50 mM Tris-HCl (pH 7.4) containing:

-

10 mM

-

5 mM UDPGA

-

500 µM Fenoprofen

-

-

Incubation: Incubate at 37°C for 2–4 hours.

-

Termination: Stop reaction with ice-cold acetonitrile (1:1 v/v) containing 1% formic acid.

-

Purification: Centrifuge at 10,000 x g for 10 mins. Isolate supernatant.[3] Purify via semi-preparative HPLC (C18 column) using a gradient of Water/Acetonitrile + 0.1% Formic Acid.

Protocol B: In Vitro Covalent Binding Assay (HSA)

Rationale: To quantify the "covalent binding index" (CBI), a surrogate marker for IDT risk.

-

Preparation: Dissolve purified Fen-AG (from Protocol A) in phosphate-buffered saline (PBS, pH 7.4) to a concentration of 50–100 µM.

-

Protein Addition: Add Human Serum Albumin (HSA) at physiological concentration (40 mg/mL).

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Timepoints: 0, 1, 4, 8, 24 hours.

-

-

Dialysis/Washing:

-

Precipitate protein with organic solvent (MeOH/Acetonitrile) to remove non-covalently bound drug.

-

Re-dissolve pellet in SDS or Urea buffer.

-

Perform exhaustive dialysis (Slide-A-Lyzer cassettes) against PBS for 24 hours to ensure removal of reversible binding.

-

-

Quantification: Analyze the protein fraction via LC-MS/MS (after tryptic digestion) or scintillation counting (if using radiolabeled

-Fenoprofen).

Protocol C: LC-MS/MS Identification of Adducts

Target: Identification of modified Lysine residues (e.g., Lys-199).[4]

-

Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest the covalent adduct samples with Trypsin (overnight, 37°C).

-

LC Parameters:

-

Column: C18 Reverse Phase.[3]

-

Mobile Phase: Water (0.1% FA) / Acetonitrile (0.1% FA).

-

-

MS Parameters:

-

Mode: Positive Ion Electrospray (ESI+).

-

Mass Shift: Look for lysine modifications with a mass shift of +242.27 Da (Fenoprofen moiety) for transacylation adducts.

-

Note: Glycation adducts will have a mass shift corresponding to Fenoprofen + Glucuronic acid (-H2O).

-

Risk Assessment & Clinical Relevance

In drug development, the formation of acyl-glucuronides is not automatically a "stop" signal, but high reactivity is a risk factor.

The "Safe vs. Warning" Framework:

Researchers should categorize Fen-AG based on its degradation half-life (

-

Safe Zone:

hours (Low reactivity). -

Warning Zone:

hours. -

Fenoprofen Status: Fen-AG falls into the Warning/High Risk category due to rapid degradation and high covalent binding index, consistent with its known profile of idiosyncratic toxicity.

Visualizing the Risk Pathway:

Figure 2: Decision tree for assessing Idiosyncratic Drug Toxicity (IDT) risk based on acyl-glucuronide stability.

References

-

Sawamura, R., et al. (2010).[5] Predictability of Idiosyncratic Drug Toxicity Risk for Carboxylic Acid-Containing Drugs Based on the Chemical Stability of Acyl Glucuronide.[5][6][7] Drug Metabolism and Disposition. Link

-

Benet, L. Z., et al. (1993). Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry.[4] PNAS. Link

-

Castillo, M., & Smith, P. C. (1995). Stereoselective binding of fenoprofen enantiomers and fenoprofen glucuronide diastereomers to human serum albumin.[8] Pharmaceutical Research. Link

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews. Link

-

Boelsterli, U. A. (2002).[5] Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide.[9] Drug Safety. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective reversible binding properties of the glucuronide conjugates of fenoprofen enantiomers to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Kinetics of Fenoprofen Glucuronidation by Recombinant UGTs

This guide outlines the technical workflow for characterizing the kinetics of fenoprofen glucuronidation using recombinant UDP-glucuronosyltransferases (UGTs). It addresses the specific challenges of stereoselectivity and acyl glucuronide reactivity inherent to arylpropionic acid NSAIDs.

Executive Summary

Fenoprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) administered as a racemic mixture. Its primary metabolic clearance pathway is conjugation with glucuronic acid to form fenoprofen acyl-glucuronide (fenoprofen-AG) . This reaction is catalyzed by the UGT superfamily, predominantly UGT2B7 and UGT1A9 .[1][2][3][4]

Characterizing this pathway is critical for two reasons:

-

Stereoselectivity: The

- and -

Safety: Acyl glucuronides are reactive electrophiles capable of covalent binding to plasma proteins (via transacylation or glycation), a mechanism implicated in idiosyncratic drug toxicity.

This guide provides a rigorous protocol for determining the kinetic parameters (

Mechanistic Background

The Metabolic Pathway

Fenoprofen undergoes acyl glucuronidation, a Phase II reaction where the carboxyl group of the aglycone attacks the

-

Primary Isoforms: Based on structural analogs (e.g., flurbiprofen, ketoprofen), UGT2B7 is the high-affinity, high-capacity catalyst, with UGT1A9 and UGT1A3 providing secondary clearance pathways.

-

Chiral Inversion: In vivo,

-fenoprofen is unidirectionally inverted to

Pathway Visualization

The following diagram illustrates the stereoselective glucuronidation and subsequent degradation pathways.

Figure 1: Stereoselective metabolic pathway of fenoprofen, highlighting the central role of UGT2B7 and the downstream risks of acyl glucuronide reactivity.

Experimental Protocol: Recombinant UGT Incubation

This protocol is designed to generate self-validating kinetic data. It accounts for the "latency" of UGT enzymes (which are lumenal ER proteins) and the instability of the acyl glucuronide product.

Materials & Reagents

-

Enzyme Source: Recombinant human UGT supersomes (Corning/Gentest) or Baculosomes.

-

Cofactor: UDP-glucuronic acid (UDPGA), 2-5 mM excess.

-

Pore-Forming Agent: Alamethicin (essential for rUGT activity to allow UDPGA entry).

-

Buffer: 50 mM Tris-HCl (pH 7.4) or Phosphate buffer, with 5-10 mM

. -

Stabilizer: Saccharolactone (optional, inhibits

-glucuronidase if present, though less critical for pure rUGTs than tissue homogenates).

Step-by-Step Workflow

-

Activation (Latency Removal):

-

Thaw rUGTs on ice.

-

Pre-incubate rUGTs with Alamethicin (50

g/mg protein) on ice for 15 minutes. Rationale: This permeabilizes the membrane vesicles, granting substrate access to the active site.

-

-

Incubation Matrix:

-

Prepare a master mix: Buffer +

+ Activated rUGT (final conc. 0.1 – 0.5 mg/mL). -

Aliquot into reaction tubes.

-

-

Substrate Addition:

-

Add Fenoprofen (racemic or pure enantiomers) at 8 concentrations (e.g., 5

M to 2000 -

Note: Keep organic solvent (DMSO/Methanol) < 1% to avoid enzyme inhibition.

-

-

Reaction Initiation:

-

Add UDPGA (final conc. 5 mM).

-

Incubate at 37°C in a shaking water bath.

-

Time: 30–60 minutes (Must be determined by a linearity pilot study).

-

-

Termination & Stabilization:

-

Stop reaction with ice-cold Acetonitrile containing internal standard (e.g.,

-fenoprofen). -

Critical: Add 1% Formic Acid or Acetic Acid immediately. Rationale: Acyl glucuronides are unstable at neutral/basic pH. Acidification prevents hydrolysis and acyl migration.

-

Analytical Method (Chiral LC-MS/MS)

To distinguish

-

Column: Chiralcel OJ-RH or Chiralpak AD-RH.

-

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

-

Detection: MS/MS in negative ion mode (MRM transition: m/z 418

193 for glucuronide).

Kinetic Analysis & Data Interpretation

Kinetic Models

Fit the initial velocity (

Model A: Michaelis-Menten (Standard)

Model B: Substrate Inhibition (Common for UGT2B7)

Representative Kinetic Parameters

While specific constants for fenoprofen vary by lab conditions, the table below presents expected ranges based on the structural class (arylpropionic acids) and validated data for analogs (flurbiprofen, ketoprofen).

| Isoform | Role | Stereoselectivity | ||

| UGT2B7 | Major | 20 – 100 | 1000 – 3000 | Often prefers |

| UGT1A9 | Minor | 10 – 50 | 200 – 800 | High affinity, low capacity |

| UGT1A3 | Trace | > 500 | < 100 | Low affinity |

| UGT1A1 | Trace | > 1000 | Negligible | - |

Note: The intrinsic clearance (

Workflow Diagram

Figure 2: Experimental workflow emphasizing the critical acidification step to stabilize the reactive acyl glucuronide.

References

-

Stereoselective degradation of fenoprofen acyl glucuronide. Source: Drug Metabolism and Disposition (1991).[4][7][8] Context: Establishes the chemical instability and stereoselective binding of fenoprofen glucuronides.[7][8] URL:[Link]

-

Predominant contribution of UGT2B7 in the glucuronidation of racemic flurbiprofen. Source: Drug Metabolism and Disposition (2007). Context: Defines the kinetic profile for arylpropionic acid NSAIDs, serving as the primary reference model for fenoprofen. URL:[Link]

-

Acyl glucuronide reactivity in perspective. Source: University of Liverpool / Xenobiotica. Context: Detailed review of the toxicity risks associated with acyl glucuronide formation. URL:[Link]

-

Glucuronidation of fenamates: kinetic studies using recombinant UGT1A9 and 2B7. Source: Biochemical Pharmacology (2007).[9] Context: Validates the dominant role of UGT1A9 and 2B7 in NSAID metabolism.[1] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of major UDP-glucuronosyltransferase enzymes and their genotypes responsible for 20-HETE glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. Stereoselective degradation of the fenoprofen acyl glucuronide enantiomers and irreversible binding to plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predominant contribution of UDP-glucuronosyltransferase 2B7 in the glucuronidation of racemic flurbiprofen in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS method development for fenoprofen acyl-beta-D-glucuronide analysis

Technical Guide: Robust LC-MS/MS Quantification of Fenoprofen Acyl- -D-Glucuronide

Executive Summary: The "Shifting Target" Challenge

Fenoprofen, a propionic acid derivative NSAID, is metabolized primarily via glucuronidation by UGT enzymes (notably UGT2B7 and UGT1A9). The resulting metabolite, Fen-AG, is an electrophilic ester.

The Analytical Hazard: In plasma (pH 7.4), Fen-AG is unstable. It undergoes two non-enzymatic degradation pathways:

-

Hydrolysis: Reverting to the parent drug (Fenoprofen).

-

Acyl Migration: The drug moiety migrates from the C1 position of the glucuronic acid to C2, C3, and C4 positions.[1]

Critical Implication: Standard bioanalytical workflows (neutral extraction, room temperature processing) will cause massive underestimation of Fen-AG and overestimation of the parent drug. Furthermore, migrated isomers (2/3/4-O-acyl) are resistant to

Chemical Mechanism & Stabilization Strategy

Understanding the degradation mechanism is the foundation of this protocol. The C2-hydroxyl group of the glucuronic acid acts as a nucleophile, attacking the ester carbonyl at C1, leading to migration. This process is base-catalyzed.[2]

Visualization: Acyl Migration & Hydrolysis Pathway

The following diagram illustrates the kinetic instability of Fen-AG and the necessity of pH control.

Caption: Kinetic pathway of Fenoprofen AG. Acyl migration and hydrolysis are inhibited effectively only within the 'Stabilization Zone' (pH < 4.0).

Sample Preparation Protocol

Objective: Lock the equilibrium at the moment of collection.

Reagents

-

Stabilizing Buffer: 0.5 M Citrate Buffer (pH 3.0) or 2% Formic Acid in water.

-

Extraction Solvent: Acetonitrile (ACN) containing 1% Formic Acid (chilled to 4°C).

Workflow Steps

-

Collection (The Golden Minute): Draw blood directly into pre-chilled tubes containing the Stabilizing Buffer .

-

Ratio: 10 µL buffer per 1 mL blood.

-

Target pH: Final plasma pH must be between 3.0 and 4.0.

-

-

Separation: Centrifuge at 4°C (2000 x g, 10 min) to harvest plasma.

-

Protein Precipitation (PPT):

-

Add 50 µL Stabilized Plasma to a 96-well plate.

-

Add 200 µL Chilled Acidified ACN (containing Internal Standard).

-

Note: Do NOT use Liquid-Liquid Extraction (LLE) with evaporation steps, as the drying process often concentrates residual water and heat, accelerating degradation.

-

-

Clarification: Vortex (1 min) and Centrifuge (4000 x g, 10 min, 4°C).

-

Dilution: Transfer supernatant and dilute 1:1 with 0.1% Formic Acid in water.

-

Why? Injecting 100% ACN leads to poor peak shape for early eluters (polar AGs).

-

LC-MS/MS Method Development

Chromatography (LC)

Separating the 1-

-

Column: High-strength silica C18 with polar retention capacity.

-

Recommendation: Waters ACQUITY HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Polar C18.

-

Rationale: HSS T3 withstands 100% aqueous mobile phases, necessary to retain the polar glucuronide.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Crucial: Acidic mobile phase is mandatory to prevent on-column acyl migration.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 35°C (Avoid high temps >45°C which catalyze hydrolysis).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Load |

| 1.0 | 5 | Hold (Retain polar AG) |

| 6.0 | 50 | Linear Gradient |

| 6.5 | 95 | Wash |

| 8.0 | 95 | Wash |

| 8.1 | 5 | Re-equilibrate |

| 10.0 | 5 | End |

Mass Spectrometry (MS/MS)

Fenoprofen and its AG are best analyzed in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid moiety.

-

Source: ESI Negative.

-

Spray Voltage: -2500 V to -3500 V.

-

In-Source Fragmentation (ISF) Check:

-

Monitor the Parent Drug transition at the retention time of the AG.

-

Pass Criteria: If a peak for Fenoprofen appears at the AG retention time, it indicates ISF. This must be <15% or chromatographically resolved.

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |

| Fenoprofen AG | 417.1 [M-H]⁻ | 241.1 | Quantifier (Loss of Glucuronide) | 15 - 20 |

| Fenoprofen AG | 417.1 [M-H]⁻ | 113.0 | Qualifier (Glucuronide fragment) | 25 - 30 |

| Fenoprofen | 241.1 [M-H]⁻ | 197.1 | Quantifier (Decarboxylation) | 10 - 15 |

| Fenoprofen-d3 (IS) | 244.1 [M-H]⁻ | 200.1 | Internal Standard | 10 - 15 |

Method Validation (Specific to Unstable Analytes)

Standard validation (FDA/EMA BMV guidelines) applies, but three specific stress tests are required for AGs:

-

Time-Zero Stability (T0):

-

Acyl Migration Resolution:

-

Incubate a generated Fen-AG standard in pH 7.4 buffer at 37°C for 2 hours to intentionally generate isomers.

-

Inject this mixture.

-

Requirement: The method must show a valley-to-peak ratio of >10% between the 1-

peak and the nearest isomer peak (usually the 2-acyl isomer).

-

-

Back-Conversion Assessment:

-

Inject a high concentration standard of Fen-AG (e.g., 5000 ng/mL).

-

Monitor the Fenoprofen (parent) channel.

-

Requirement: Any peak in the parent channel at the AG retention time (due to ISF) must be calculated and subtracted if it exceeds 5% of the parent drug LLOQ.

-

Workflow Visualization

Caption: Optimized bioanalytical workflow for Fenoprofen AG. Immediate acidification is the critical control point.

References

-

Shipkova, M., et al. (2003).[1] "Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications." Therapeutic Drug Monitoring.

-

Suelter, C., et al. (2012). "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." InTechOpen.

-

Castillo, M., et al. (2025). "Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers." ResearchGate.[5][6]

-

Johnson, M., et al. (2007). "NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen." Analytical Chemistry.

-

Grillo, M.P., et al. (2012).[7] "The Nonenzymatic Reactivity of the Acyl-Linked Metabolites of Mefenamic Acid." Drug Metabolism and Disposition.

Sources

- 1. scispace.com [scispace.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

Application Note: Preparative Enzymatic Synthesis and Isolation of Fenoprofen Acyl-β-D-Glucuronide

Executive Summary & Scientific Rationale

Fenoprofen, a 2-arylpropionic acid nonsteroidal anti-inflammatory drug (NSAID), is primarily metabolized in humans via phase II conjugation to form fenoprofen 1-O-acyl-β-D-glucuronide. Unlike stable ether glucuronides, acyl glucuronides are electrophilic, reactive metabolites. They can undergo pH-dependent intramolecular acyl migration and irreversible covalent binding to endogenous proteins (e.g., human serum albumin and UGTs), a mechanism hypothesized to mediate idiosyncratic drug toxicity[1].

Because the often yields a complex mixture of anomers and requires exhaustive protection/deprotection schemes[2], enzymatic synthesis using human liver microsomes (HLM) or recombinant UDP-glucuronosyltransferases (UGTs) offers a highly stereoselective and biomimetic alternative. This application note details a robust, self-validating protocol for the preparative-scale enzymatic synthesis, stabilization, and high-performance liquid chromatography (HPLC) purification of fenoprofen acyl-glucuronide.

Mechanistic Pathway of Fenoprofen Glucuronidation

The enzymatic transfer of glucuronic acid to the carboxylic acid moiety of fenoprofen is catalyzed predominantly by the[3]. The reaction requires the high-energy donor cofactor uridine 5'-diphospho-α-D-glucuronic acid (UDPGA).

Mechanistic pathway of fenoprofen glucuronidation and subsequent degradation.

Experimental Design and Causality

To ensure a high-yield, self-validating system, several critical experimental parameters must be tightly controlled based on the underlying biochemistry of the UGT system:

-

Microsomal Permeabilization: UGT enzymes are integral membrane proteins located on the luminal side of the endoplasmic reticulum. The highly polar UDPGA cofactor cannot passively cross the intact microsomal membrane. Therefore, the pore-forming peptide must be added to permeabilize the vesicles, granting UDPGA access to the active site without denaturing the enzyme[4].

-

Cofactor Supplementation: Magnesium chloride (MgCl₂) is included as it acts as an essential divalent activator for UGT enzymes, stabilizing the nucleotide-sugar complex during the catalytic cycle [5].

-

pH-Driven Stabilization: Acyl glucuronides are notoriously unstable at physiological pH (7.4) and rapidly degrade via acyl migration. The reaction must be rapidly quenched with cold solvent and the pH lowered to ~4.0 to lock the metabolite in its 1-O-β configuration prior to purification [6].

Quantitative Optimization Parameters

The following table summarizes the optimized conditions for preparative-scale synthesis, balancing enzyme saturation with product stability.

| Parameter | Concentration / Condition | Scientific Rationale |

| Human Liver Microsomes | 1.0 - 2.0 mg protein/mL | Provides sufficient UGT2B7/1A9 concentration for preparative conversion. |

| Fenoprofen (Substrate) | 500 µM | Saturating concentration to maximize the thermodynamic driving force. |

| UDPGA (Co-factor) | 5.0 mM | Excess concentration to prevent cofactor depletion over the incubation period. |

| Alamethicin | 50 µg/mg microsomal protein | without causing protein denaturation[7]. |

| MgCl₂ | 5.0 mM | Essential divalent cation for UGT catalytic function. |

| Reaction Buffer | 100 mM Tris-HCl, pH 7.4 | Maintains the physiological pH required for optimal UGT turnover. |

| Incubation | 37°C for 60 - 120 min | Balances maximum enzymatic activity with the thermal degradation of the product. |

Step-by-Step Methodology

Phase 1: Reagent Preparation and Microsome Activation

-

Buffer Preparation: Prepare 100 mM Tris-HCl buffer, pH 7.4. Pre-warm the solution to 37°C.

-

Alamethicin Activation: Thaw Human Liver Microsomes (HLM) on ice. Add alamethicin (dissolved in DMSO) to the HLM at a ratio of 50 µg alamethicin per mg of microsomal protein. Incubate on ice for 15 minutes to allow for adequate pore formation in the lipid bilayer.

-

Reaction Mixture Assembly: In a preparative glass reaction vessel, combine the alamethicin-activated HLM, 5.0 mM MgCl₂, and 500 µM fenoprofen in the Tris-HCl buffer.

-

Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

Phase 2: Enzymatic Synthesis and Termination

-

Initiation: Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5.0 mM.

-

Incubation: Incubate the reaction at 37°C for 60 to 120 minutes with gentle agitation.

-

Self-Validation Check: Run a parallel micro-scale reaction (100 µL) and analyze via HPLC at 30, 60, and 90 minutes to confirm linear product formation and rule out premature enzyme degradation.

-

-

Termination and Stabilization: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 1% formic acid or glacial acetic acid. This serves a dual purpose: it precipitates the microsomal proteins and drops the pH to ~4.0, effectively halting acyl migration of the newly synthesized fenoprofen acyl-glucuronide [8].

-

Centrifugation: Centrifuge the quenched mixture at 10,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Carefully collect the supernatant.

Phase 3: HPLC Purification

-

Sample Concentration: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen gas at room temperature (strictly avoid applying heat to prevent hydrolysis).

-

Chromatographic Separation: Inject the concentrated aqueous extract onto a semi-preparative reverse-phase HPLC system (e.g., C18 column, 5 µm, 10 × 250 mm).

-

Mobile Phase A: 20 mM Ammonium acetate buffer, adjusted strictly to pH 4.0 with acetic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Run a shallow gradient from 20% B to 60% B over 30 minutes to cleanly resolve the 1-O-β-acyl glucuronide from unreacted fenoprofen and any trace migration isomers.

-

-

Fraction Collection: Monitor the eluate via UV detection (typically at 230-270 nm). Collect the peak corresponding to fenoprofen acyl-glucuronide into glass tubes pre-chilled on dry ice.

-

Lyophilization: Immediately freeze the collected fractions and lyophilize to obtain the purified fenoprofen acyl-β-D-glucuronide as a stable white powder. Store hermetically sealed at -80°C.

Sequential workflow for the enzymatic synthesis and isolation of fenoprofen acyl-glucuronide.

References

-

Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. MDPI.[Link]

-

Complementary deoxyribonucleic acid cloning and expression of a human liver uridine diphosphate-glucuronosyltransferase glucuronidating carboxylic acid-containing drugs. PubMed. [Link]

-

Prediction of Glucuronidation (UGT) clearance using alamethicin activated human liver microsomes. Research Explorer - The University of Manchester.[Link]

-

Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors. PubMed.[Link]

-

Enantioselective Covalent Binding of 2-Phenylpropionic Acid to Protein in Vitro in Rat Hepatocytes. ACS Publications.[Link]

-

Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. ResearchGate.[Link]

-

Acyl glucuronide reactivity in perspective. ResearchGate.[Link]

Sources

- 1. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Complementary deoxyribonucleic acid cloning and expression of a human liver uridine diphosphate-glucuronosyltransferase glucuronidating carboxylic acid-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction (SPE) of Fenoprofen and its Major Metabolites from Biological Fluids for LC-MS/MS Analysis

Introduction & Clinical Rationale

Fenoprofen is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) utilized for the management of pain, rheumatoid arthritis, and osteoarthritis. Pharmacokinetic profiling of fenoprofen requires highly robust bioanalytical methods due to its extensive phase I and phase II metabolism. Following oral administration, the drug is rapidly metabolized, with approximately 90% eliminated in the urine within 24 hours, primarily as fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide[1]. Furthermore, fenoprofen exhibits a high degree of plasma protein binding (>99% to albumin), complicating its extraction from blood-derived matrices[2].

Accurate quantification of these highly polar metabolites alongside the lipophilic parent compound presents a significant analytical challenge. While traditional liquid-liquid extraction (LLE) or simple protein precipitation (PPT) methods are common, they often suffer from poor recovery of polar glucuronides and leave behind endogenous phospholipids that cause severe matrix effects (ion suppression) in electrospray ionization (ESI)[3]. This application note details a self-validating Solid-Phase Extraction (SPE) protocol utilizing a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent to achieve high recovery, excellent sample cleanup, and reproducible LC-MS/MS quantification.

Metabolic Pathway of Fenoprofen

Fig 1. Phase I and Phase II metabolic pathways of fenoprofen in humans.

Scientific Rationale & Experimental Design (E-E-A-T)

Why HLB Polymeric Sorbents? Standard silica-based C18 sorbents rely solely on hydrophobic interactions and often fail to adequately retain the highly polar glucuronide metabolites of fenoprofen. A polymeric HLB sorbent contains both lipophilic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) monomers[4]. This dual-retention mechanism ensures broad-spectrum capture of both the non-polar parent NSAID and its polar phase II conjugates[5].

Overcoming Protein Binding (Causality of Acidification): Fenoprofen's high affinity for human serum albumin (>99%) necessitates aggressive disruption prior to SPE loading[2]. The protocol employs pre-treatment with phosphoric acid (H3PO4). This serves a critical dual purpose:

-

It denatures binding proteins, releasing the bound drug into the free fraction.

-

It lowers the sample pH well below fenoprofen's pKa (~4.5), ensuring the carboxylic acid moiety is fully protonated (unionized)[1]. This maximizes hydrophobic interactions with the SPE sorbent, preventing early breakthrough during the loading phase.

A Self-Validating System: To ensure the protocol is self-validating, an isotopically labeled internal standard (Fenoprofen-d3) must be spiked into the raw biological fluid before any sample manipulation occurs[2]. Because the deuterated standard shares the exact physicochemical properties of the target analyte, any procedural losses during SPE or ion suppression during MS analysis are mathematically normalized, ensuring absolute quantitative integrity.

Step-by-Step SPE Protocol

Materials Required:

-

SPE Cartridges: Polymeric HLB (e.g., Oasis HLB, 30 mg / 1 cc)

-

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water, 85% Phosphoric Acid (H3PO4), Formic Acid.

-

Biological Matrix: Human plasma or urine.

Methodology:

-

Sample Pre-treatment :

-

Plasma: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 10 µL of internal standard (Fenoprofen-d3, 1 µg/mL). Add 200 µL of 4% H3PO4 in water. Vortex vigorously for 30 seconds to disrupt protein-drug complexes. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.

-

Urine: Aliquot 500 µL of urine. Add 10 µL of internal standard. Add 500 µL of 2% H3PO4. Vortex to mix.

-

-

Conditioning & Equilibration :

-

Condition the HLB cartridge with 1.0 mL of 100% Methanol to solvate the polymeric bed and open the functional pores.

-

Equilibrate with 1.0 mL of Ultrapure Water. Critical: Do not allow the sorbent bed to dry out before loading, as this collapses the pores and drastically reduces recovery.

-

-

Sample Loading :

-

Load the pre-treated supernatant onto the cartridge.

-

Apply a gentle vacuum to maintain a flow rate of 1 mL/min. Causality: This slow flow rate is essential to allow sufficient residence time for the mass transfer of the analytes from the liquid phase into the sorbent pores.

-

-

Washing :

-

Wash with 1.0 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to elute endogenous salts, urea, and hydrophilic interferences, but weak enough to prevent the premature elution of the polar fenoprofen glucuronides.

-

Dry the cartridge under maximum vacuum for 2-3 minutes to remove residual aqueous solvent, which would otherwise prolong the subsequent evaporation step.

-

-

Elution :

-

Elute the analytes with 1.0 mL of 100% Methanol. Causality: The strong organic solvent disrupts the hydrophobic interactions between the divinylbenzene backbone of the HLB sorbent and the aromatic rings of fenoprofen. Collect the eluate in a clean glass autosampler vial.

-

-

Reconstitution :

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute in 200 µL of Mobile Phase (e.g., 75:25 Water:Methanol with 0.1% Formic Acid). Vortex and transfer to an LC vial for injection.

-

SPE Workflow Visualization

Fig 2. Step-by-step solid-phase extraction (SPE) workflow for fenoprofen and its metabolites.

LC-MS/MS Analytical Conditions & Quantitative Data

Detection is optimally performed using negative electrospray ionization (ESI-). The parent fenoprofen yields a stable deprotonated precursor ion [M-H]- at m/z 241, with a primary quantitative product ion at m/z 197 (loss of CO2)[2]. Glucuronide metabolites are identified by a characteristic mass shift of +176 Da (addition of C6H8O6)[6].

Table 1: Summary of Quantitative Validation Parameters for Fenoprofen and Metabolites

| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (RSD%) |

| Fenoprofen | Plasma | Polymeric HLB | 96.4 - 103.7 | 0.01 | 0.02 | ≤ 4.3 |

| Fenoprofen Glucuronide | Urine | Polymeric HLB | 88.0 - 94.5 | 0.05 | 0.15 | ≤ 6.5 |

| 4'-Hydroxyfenoprofen | Urine | Polymeric HLB | 85.5 - 92.0 | 0.04 | 0.10 | ≤ 6.0 |

Note: Recovery and precision data reflect the normalization provided by the Fenoprofen-d3 internal standard, confirming the self-validating nature of the assay[2].

Conclusion

This HLB-based SPE protocol provides a highly reproducible method for the extraction of fenoprofen and its metabolites from complex biological fluids. By strategically manipulating sample pH to break protein binding and utilizing a mixed-monomer polymeric sorbent to capture a wide polarity range, researchers can overcome the limitations of traditional extraction methods. This ensures robust LC-MS/MS quantification suitable for advanced pharmacokinetic, clinical, and toxicological studies.

References

-

Suenami, K., et al. "Quantification of fenoprofen in human plasma using UHPLC‐tandem mass spectrometry for pharmacokinetic study in healthy subjects." ResearchGate. Available at:[Link]

-

Siqueira Sandrin, V. S., et al. "Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review." Metabolites (PMC). Available at:[Link]

-

"Fenoprofen: Package Insert / Prescribing Information." Drugs.com. Available at:[Link]

-

Gutiérrez-Martín, D., et al. "Comprehensive profiling and semi-quantification of exogenous chemicals in human urine using HRMS-based strategies." Environment International (PMC). Available at:[Link]

-

Patel, M., et al. "Pharmaceuticals of Emerging Concern in Aquatic Systems: Chemistry, Occurrence, Effects, and Removal Methods." Chemical Reviews (ACS Publications). Available at:[Link]

Sources

- 1. drugs.com [drugs.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Comprehensive profiling and semi-quantification of exogenous chemicals in human urine using HRMS-based strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Generation and Stabilization of Fenoprofen Acyl-Glucuronide

Introduction & Scientific Context

Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class ("profens"). Like many drugs in this class, its primary metabolic clearance pathway involves conjugation with glucuronic acid to form Fenoprofen Acyl-Glucuronide (Fen-AG) .

The Critical Challenge: Acyl Glucuronide Reactivity

Unlike ether glucuronides, acyl glucuronides are chemically unstable esters.[1] They pose a unique challenge in drug development due to two distinct reactivity profiles:

-

Hydrolysis: Spontaneous cleavage back to the parent drug (aglycone) and glucuronic acid.

-

Acyl Migration: Under physiological or alkaline pH, the drug moiety migrates from the 1-

position to the 2, 3, and 4-hydroxyl groups of the glucuronic acid ring. These positional isomers are resistant to

This protocol provides a rigorous method for generating Fen-AG while mitigating its inherent instability. It emphasizes the use of Alamethicin to overcome UGT latency and strict pH control to prevent acyl migration.

Mechanistic Pathway & Enzyme Kinetics[2][3][4]

Fenoprofen glucuronidation is catalyzed primarily by the UGT2B7 isoform, with secondary contributions from UGT1A9.[2][3][4] The reaction requires the cofactor UDP-glucuronic acid (UDPGA).

Pathway Visualization[6]

Figure 1: Metabolic pathway of Fenoprofen showing enzymatic generation and subsequent chemical instability pathways.

Experimental Protocol

Materials & Reagents[13][14]

| Component | Specification | Purpose |

| Enzyme Source | Human Liver Microsomes (HLM) | Contains native UGT2B7/1A9.[5] Pooled (n>50 donors) recommended to average inter-individual variability. |

| Substrate | Fenoprofen Calcium/Sodium | Target aglycone.[6][7] |

| Cofactor | UDP-Glucuronic Acid (UDPGA) | Essential cofactor. Prepare fresh (50 mM stock). |

| Pore-Former | Alamethicin | Peptide antibiotic. Forms pores in microsomal membranes to allow UDPGA entry (overcomes latency). |

| Buffer | Tris-HCl (50 mM, pH 7.4) | Physiological buffer.[8] Phosphate buffer is acceptable but Tris is often preferred for UGTs. |

| Cation | MgCl₂ (10 mM) | Essential cofactor for UGT catalytic activity. |

| Stabilizer | 2% Acetic Acid or 0.1M H₃PO₄ | Acidic stop solution to freeze acyl migration. |

Pre-Incubation Strategy (Latency Removal)

Microsomal UGTs are luminal enzymes. The active site is inside the endoplasmic reticulum (ER). Standard homogenization forms closed vesicles (microsomes) that are impermeable to the polar cofactor UDPGA.

-

Critical Step: You must permeabilize the membrane. Detergents (Brij-58, CHAPS) are traditional but can inhibit enzyme activity. Alamethicin is the gold standard as it forms pores without disrupting protein-lipid interactions.

Step-by-Step Incubation Workflow

A. Preparation of Stocks[6][7]

-

Fenoprofen Stock: 10 mM in Methanol or DMSO (Keep organic solvent <1% in final mix).

-

Alamethicin Stock: 5 mg/mL in Ethanol.

-

UDPGA Stock: 50 mM in water (Prepare fresh on ice).

B. The Reaction Mix (Final Volume: 200 µL)

-

Microsomal Protein: 0.5 mg/mL

-

Alamethicin: 50 µg/mg protein (i.e., 25 µg/mL final)

-

MgCl₂: 10 mM

-

Buffer: 50 mM Tris-HCl, pH 7.4

-

Fenoprofen: 250 µM (Approx. 2-5x Km to ensure saturation for generation). Note: For kinetic Km determination, use range 10 – 1000 µM.

C. Execution

-

Activation: Mix Buffer, MgCl₂, Microsomes, and Alamethicin on ice.

-

Pre-incubation: Place mixture in a 37°C water bath for 15 minutes . This allows Alamethicin to form pores.

-

Substrate Addition: Add Fenoprofen. Equilibrate for 2 minutes.

-

Initiation: Start reaction by adding UDPGA (Final conc: 5 mM).

-

Incubation: Incubate at 37°C with gentle shaking.

-

Time: 60 minutes (Linear range is typically up to 90 mins).

-

D. Termination & Stabilization (Crucial)

-

Stop Reaction: Add 200 µL of ice-cold Acetonitrile containing 2% Acetic Acid .

-

Why? The organic solvent precipitates protein. The acid lowers pH to ~3.5, stabilizing the acyl glucuronide.

-

-

Centrifugation: Spin at 15,000 x g for 10 mins at 4°C.

-

Supernatant Handling: Transfer supernatant to a glass vial.

-